4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
Description
This compound features a pyrazole core substituted with a 4-nitrobenzoyl group at position 1, 3,5-dimethyl groups at positions 3 and 5, and a sulfonylmorpholine moiety at position 4. Its molecular formula is inferred as C₁₇H₁₉N₅O₇S (exact weight may vary based on isomerism), with critical functional groups including the nitrobenzoyl electron-withdrawing group, the sulfonyl bridge, and the morpholine ring. The sulfonylmorpholine group is notable for enhancing solubility and metabolic stability, common in drug design .
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-11-15(27(24,25)18-7-9-26-10-8-18)12(2)19(17-11)16(21)13-3-5-14(6-4-13)20(22)23/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDOIVOAMNTDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The nitrobenzoyl group is then introduced via a nitration reaction, followed by sulfonylation to attach the sulfonyl group. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also form strong interactions with biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
*Inferred formula; †Calculated based on structural similarity.
Key Structural and Functional Comparisons:
- Nitro Group Position: The 2-nitro isomer () may exhibit altered electronic effects compared to the 4-nitro target compound.
- Sulfonyl vs. Methylene Linkage : The sulfonyl group in the target compound increases electronegativity and hydrogen-bonding capacity compared to the methylene-linked analog in . This could influence receptor binding or metabolic stability .
- Thiadiazole Derivatives : Compounds from , derived from a related pyrazole precursor, demonstrate antimicrobial activity. This suggests that the target compound’s pyrazole core and nitro group may similarly contribute to bioactivity if functionalized appropriately .
Research Findings and Inferences
Substituent Effects on Properties:
- Morpholine Sulfonyl Group: This moiety is associated with improved pharmacokinetic profiles in drug candidates, such as enhanced blood-brain barrier penetration (e.g., ’s cyclopentanol derivatives) .
- Antimicrobial Potential: While the target compound’s activity is untested, ’s thiadiazole analogs (MIC values: 8–32 µg/mL against C. albicans) highlight the pyrazole-nitro combination as a promising scaffold .
Biological Activity
The compound 4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a synthetic organic molecule characterized by its unique structural components, which include a morpholine ring, a pyrazole ring, and a nitrobenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects.
Chemical Structure and Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Pyrazole Ring : Typically achieved through the reaction of hydrazine with a β-diketone.
- Introduction of the Nitrobenzoyl Group : Accomplished via acylation with 4-nitrobenzoyl chloride.
- Sulfonylation : The sulfonyl group is introduced through a reaction with sulfonyl chloride.
- Incorporation of the Morpholine Ring : This is done via nucleophilic substitution reactions.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It may interact with receptors involved in various signaling pathways, altering their activity.
- Cellular Process Disruption : The compound could interfere with critical cellular processes such as DNA replication and protein synthesis.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines by increasing p53 expression and activating caspase pathways. For example, compounds containing pyrazole rings have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells .
Antimicrobial Properties
The presence of the nitro group in the structure enhances its potential antimicrobial activity. Similar compounds have been investigated for their effectiveness against bacterial strains, showing promise as novel antimicrobial agents .
Anti-inflammatory Effects
Morpholine derivatives are known for their anti-inflammatory properties. The unique combination of functional groups in this compound suggests it may also possess similar effects, potentially modulating inflammatory pathways .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 cells, revealing IC50 values indicating significant anticancer potential .
- Molecular Docking Studies : Research utilizing molecular docking has suggested strong interactions between this compound and target proteins involved in cancer progression, highlighting its potential as a therapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 0.65 (MCF-7) | Apoptosis induction |
| N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide | Antimicrobial | Varies | Enzyme inhibition |
| Morpholine derivatives | Anti-inflammatory | Varies | Receptor modulation |
Q & A
Q. What are the established synthetic routes for 4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine?
The synthesis involves multi-step reactions starting with intermediates such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (). Key steps include:
- Bromination : Treatment of hydrazine derivatives with brominating agents (e.g., HBr/AcOH) to generate reactive intermediates.
- Condensation : Reaction of intermediates with acetylacetone or morpholine sulfonyl derivatives under basic conditions (e.g., sodium ethoxide in ethanol).
- Sulfonylation : Introduction of the morpholine sulfonyl group via nucleophilic substitution.
Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-sulfonated species .
Q. How is the compound structurally characterized in academic research?
Characterization typically employs:
- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal packing and intermolecular interactions (e.g., using SHELXL for refinement) ().
- IR Spectroscopy : Identification of functional groups like sulfonyl (S=O) and nitro (NO₂) stretches.
Q. What biological activities have been reported for this compound?
Preliminary studies highlight:
- Antimicrobial Activity : Derivatives show efficacy against E. coli, B. mycoides, and C. albicans ().
- Enzyme Inhibition : The sulfonyl-morpholine group may target enzymes like cyclooxygenase (COX) or kinases via hydrogen bonding and hydrophobic interactions ().
- Anti-inflammatory Potential : Structural analogs inhibit NF-κB signaling in vitro .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., spectral vs. crystallographic results)?
- Density Functional Theory (DFT) : Validate NMR/IR data by comparing calculated vibrational frequencies or chemical shifts with experimental values ().
- Molecular Dynamics (MD) : Simulate solvent effects or conformational flexibility to explain discrepancies in reactivity or binding assays.
- Crystallographic Refinement : Use SHELXL’s twin refinement tools to resolve ambiguities in electron density maps ().
Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitrobenzoyl vs. fluorobenzoyl) to enhance target affinity.
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding hotspots. For example, the morpholine sulfonyl group may occupy hydrophobic pockets in kinases ().
- Kinetic Studies : Measure IC₅₀ values under varying pH/temperature to assess catalytic site interactions.
Q. How can researchers address low yield in the sulfonylation step during synthesis?
- Reagent Optimization : Use milder sulfonating agents (e.g., morpholine sulfonyl chloride) to reduce side reactions.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the morpholine group.
- Catalysis : Add triethylamine to scavenge HCl byproducts and drive the reaction forward ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
